6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a formyl group attached to a piperazine ring, which is further connected to a nicotinic acid derivative. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylnicotinic acid with piperazine, followed by the introduction of a formyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(4-Carboxypiperazin-1-yl)-4-methylnicotinicacid.
Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-4-methylnicotinicacid.
Substitution: 6-(4-Substitutedpiperazin-1-yl)-4-methylnicotinicacid derivatives.
Scientific Research Applications
6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperazine ring can interact with various receptors, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylpiperazin-1-yl)-4-methylnicotinicacid: Lacks the formyl group, resulting in different reactivity and biological activity.
6-(4-Carboxypiperazin-1-yl)-4-methylnicotinicacid: An oxidation product with different chemical properties.
6-(4-Hydroxymethylpiperazin-1-yl)-4-methylnicotinicacid: A reduction product with altered reactivity.
Uniqueness
6-(4-Formylpiperazin-1-yl)-4-methylnicotinicacid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
6-(4-formylpiperazin-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-9-6-11(13-7-10(9)12(17)18)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18) |
InChI Key |
UZBYJYHGRQHVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.